(2,6-Bis(trifluoromethoxy)phenyl)propanenitrile
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Overview
Description
(2,6-Bis(trifluoromethoxy)phenyl)propanenitrile is a chemical compound with the molecular formula C11H7F6NO2 and a molecular weight of 299.17 g/mol It is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Bis(trifluoromethoxy)phenyl)propanenitrile typically involves the reaction of 2,6-dihydroxybenzonitrile with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trifluoromethoxy derivative, which is then further reacted with propanenitrile under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2,6-Bis(trifluoromethoxy)phenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(2,6-Bis(trifluoromethoxy)phenyl)propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Bis(trifluoromethoxy)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can interact with nucleophiles, leading to various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (2,6-Difluorophenyl)propanenitrile
- (2,6-Dimethoxyphenyl)propanenitrile
- (2,6-Dichlorophenyl)propanenitrile
Uniqueness
(2,6-Bis(trifluoromethoxy)phenyl)propanenitrile is unique due to the presence of two trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity compared to similar compounds with different substituents .
Properties
Molecular Formula |
C11H7F6NO2 |
---|---|
Molecular Weight |
299.17 g/mol |
IUPAC Name |
3-[2,6-bis(trifluoromethoxy)phenyl]propanenitrile |
InChI |
InChI=1S/C11H7F6NO2/c12-10(13,14)19-8-4-1-5-9(20-11(15,16)17)7(8)3-2-6-18/h1,4-5H,2-3H2 |
InChI Key |
YYXWHYCWZSTCCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)CCC#N)OC(F)(F)F |
Origin of Product |
United States |
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